

Application Note: Analysis of Carbofuran in Water Samples by HPLC-UV

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Introduction

Carbofuran is a broad-spectrum carbamate pesticide and is one of the most toxic.[1] Due to its high toxicity and potential for water contamination, monitoring its presence in various water sources is crucial for environmental and public health protection. This application note details a robust and reliable method for the quantitative analysis of **carbofuran** in water samples using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The method incorporates a solid-phase extraction (SPE) step for sample cleanup and pre-concentration, ensuring high sensitivity and accuracy.

Principle

This method involves the extraction and concentration of **carbofuran** from water samples using a C18 solid-phase extraction cartridge. The analyte is then eluted, and the eluate is analyzed by reversed-phase HPLC with UV detection. Quantification is achieved by comparing the peak area of **carbofuran** in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

- 1. Materials and Reagents
- Carbofuran analytical standard (≥99% purity)



- HPLC grade acetonitrile
- HPLC grade methanol
- Potassium dihydrogen orthophosphate
- Deionized water (18.2 MΩ·cm)
- Solid-Phase Extraction (SPE) cartridges: C18, 500 mg, 6 mL
- Syringe filters (0.45 μm)
- 2. Instrumentation
- · HPLC system equipped with a UV detector
- Analytical column: C18, 5 μm, 4.6 x 250 mm (or equivalent)
- · SPE vacuum manifold
- Nitrogen evaporator
- Analytical balance
- pH meter
- Vortex mixer
- Sonicator
- 3. Preparation of Solutions
- Mobile Phase: A mixture of acetonitrile and potassium dihydrogen orthophosphate buffer (e.g., 60:40, v/v), with the pH adjusted to 5.8, is a commonly used mobile phase.[2] Another option is a mixture of acetonitrile and water (e.g., 40:60, v/v).[3] The mobile phase should be filtered through a 0.45 μm membrane filter and degassed before use.
- Standard Stock Solution (100 μg/mL): Accurately weigh 10 mg of **carbofuran** analytical standard and dissolve it in 100 mL of methanol in a volumetric flask.



- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.05 to 5.0 µg/mL).[4]
- 4. Sample Preparation (Solid-Phase Extraction)
- Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the sorbent does not run dry.
- Sample Loading: Pass 100-500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
- Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.
- Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.
- Elution: Elute the retained **carbofuran** from the cartridge with 5 mL of acetonitrile or methanol into a clean collection tube.
- Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
- Filtration: Filter the reconstituted sample through a 0.45 μm syringe filter before HPLC analysis.
- 5. HPLC-UV Analysis
- Injection Volume: 20 μL
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient or controlled (e.g., 30 °C)
- UV Detection Wavelength: **Carbofuran** can be detected at various wavelengths, with common choices being 272 nm[3], 275 nm[5], and 282 nm.[2]



- Data Acquisition: Record the chromatograms and integrate the peak area for carbofuran.
- 6. Quality Control
- Method Blank: A sample of deionized water processed through the entire analytical procedure to check for contamination.
- Spiked Sample: A water sample fortified with a known concentration of carbofuran to assess method accuracy and recovery.
- Calibration Check: A standard solution from the calibration curve should be run periodically to verify the stability of the instrument's response.

Data Presentation

Table 1: HPLC-UV Method Parameters

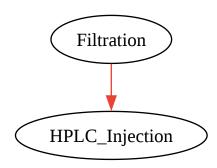
Parameter	Condition 1	Condition 2	Condition 3
Mobile Phase	Acetonitrile:Water (40:60)[3]	Acetonitrile:KH2PO4 buffer (60:40), pH 5.8[2]	Acetonitrile:Water (25:75)
Flow Rate	1.4 mL/min[3]	1.0 mL/min[2]	0.8 mL/min
UV Wavelength	272 nm[3]	282 nm[2]	205 nm
Retention Time	Not specified	4.052 min[2]	Not specified

Table 2: Method Validation Data



Parameter	Result 1	Result 2	Result 3
Linearity Range	7.5 - 75 μg/mL[2]	0.05 - 5.0 ng/mL[4]	0.47 - 2.36 mg/kg[6]
Correlation Coefficient (r²)	0.999[2]	0.997[4]	>0.9811[7]
Limit of Detection (LOD)	38.0 ng/mL[3]	0.09 ng/mL[4]	0.045 mg/kg[6]
Limit of Quantification (LOQ)	127.0 ng/mL[3]	Not specified	0.149 mg/kg[6]
Recovery	≥95%[3]	81 - 95%[5]	98.25 ± 3.97%[6]

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